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Compound of Interest

Compound Name: 4-Oxobutyl benzoate

Cat. No.: B3117955 Get Quote

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-
Oxobutyl benzoate, also known as Methyl 4-(4-oxobutyl)benzoate. This document presents

expected data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear

Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Detailed, generalized experimental protocols for obtaining this data are also provided.

Data Presentation
The following tables summarize the predicted quantitative spectroscopic data for 4-Oxobutyl
benzoate. This data is based on the analysis of its functional groups and comparison with

similar chemical structures.

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-Oxobutyl benzoate (Solvent: CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.8 Triplet (t) 1H Aldehyde (-CHO)

~7.9-8.1 Doublet (d) 2H
Aromatic (ortho to -

COOCH₃)

~7.2-7.4 Doublet (d) 2H
Aromatic (meta to -

COOCH₃)

~3.9 Singlet (s) 3H Methyl Ester (-OCH₃)

~2.8 Triplet (t) 2H
Methylene (-CH₂-

CHO)

~2.5 Triplet (t) 2H Methylene (Ar-CH₂-)

~2.0 Quintet 2H
Methylene (-CH₂-CH₂-

CH₂-)

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Oxobutyl benzoate (Solvent: CDCl₃)

Chemical Shift (δ, ppm) Assignment

~202 Aldehyde Carbonyl (C=O)

~167 Ester Carbonyl (C=O)

~145 Aromatic (quaternary, C-CH₂)

~130 Aromatic (quaternary, C-COOCH₃)

~129 Aromatic (CH)

~128 Aromatic (CH)

~52 Methyl Ester (-OCH₃)

~43 Methylene (-CH₂-CHO)

~35 Methylene (Ar-CH₂)

~20 Methylene (-CH₂-CH₂-CH₂-)
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Table 3: Predicted IR Spectroscopic Data for 4-Oxobutyl benzoate

Wavenumber (cm⁻¹) Intensity Assignment

~2950 Medium C-H stretch (aliphatic)

~2850, ~2750 Weak C-H stretch (aldehyde)

~1720 Strong C=O stretch (ester)

~1710 Strong C=O stretch (aldehyde)

~1610, ~1580 Medium-Weak C=C stretch (aromatic)

~1280, ~1120 Strong C-O stretch (ester)

Table 4: Predicted Mass Spectrometry (MS) Data for 4-Oxobutyl benzoate

m/z Interpretation

206 Molecular Ion [M]⁺

175 [M - OCH₃]⁺

149 [M - C₄H₇O]⁺ (cleavage of the butyl chain)

121 [C₇H₅O₂]⁺ (benzoyl fragment)

91 [C₇H₇]⁺ (tropylium ion)

77 [C₆H₅]⁺ (phenyl fragment)

57 [C₄H₉]⁺ (butyl fragment)

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
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For ¹H NMR, dissolve 5-25 mg of the solid 4-Oxobutyl benzoate in approximately 0.6-0.7

mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[1]

For ¹³C NMR, a higher concentration is required; dissolve 50-100 mg of the sample in 0.6-

0.7 mL of the deuterated solvent.[1]

Ensure the solid is fully dissolved. If necessary, gently warm the sample or use a vortex

mixer.[1]

Filter the solution if any particulate matter is present to avoid compromising the magnetic

field homogeneity.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the

solvent for chemical shift calibration.

Data Acquisition:

Insert the NMR tube into the spectrometer.

Perform shimming of the magnetic field to optimize its homogeneity.

For ¹H NMR, acquire the spectrum using a sufficient number of scans to achieve a good

signal-to-noise ratio.

For ¹³C NMR, a larger number of scans and a longer acquisition time will be necessary

due to the lower natural abundance of the ¹³C isotope.[2]

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal

(δ 0.00 ppm).

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to

the respective protons and carbons in the molecule.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Thin Solid Film Method):

Dissolve a small amount (approximately 50 mg) of solid 4-Oxobutyl benzoate in a few

drops of a volatile solvent like methylene chloride or acetone.[3]

Place a drop of this solution onto a clean, dry salt plate (e.g., KBr or NaCl).[3]

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the

plate.[3]

Data Acquisition:

Place the salt plate in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment to subtract any

atmospheric interference.

Acquire the IR spectrum of the sample over the desired wavenumber range (typically

4000-400 cm⁻¹).

Data Processing:

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the significant absorption bands and assign them to the corresponding

functional groups in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:

Dissolve a small amount of 4-Oxobutyl benzoate in a suitable volatile solvent (e.g.,

dichloromethane or hexane).
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The concentration should be appropriate for the instrument's sensitivity, typically in the

parts-per-million (ppm) range.

Data Acquisition:

Inject a small volume (typically 1 µL) of the sample solution into the gas chromatograph.[4]

The sample is vaporized and carried by an inert gas through a capillary column, where

separation of components occurs based on their boiling points and interactions with the

stationary phase.

As the separated components elute from the column, they enter the mass spectrometer.

In the mass spectrometer, the molecules are ionized (commonly by electron impact) and

fragmented.

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

Data Processing:

The data is presented as a chromatogram (detector response versus retention time) and a

mass spectrum for each chromatographic peak.

Analyze the mass spectrum of the peak corresponding to 4-Oxobutyl benzoate by

identifying the molecular ion peak and the fragmentation pattern to confirm the molecular

weight and structure.

Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

solid organic compound.
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Caption: General workflow for spectroscopic analysis of a solid organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3117955?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

